molecular formula C25H32N2O6S2 B12819477 O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate

Cat. No.: B12819477
M. Wt: 520.7 g/mol
InChI Key: ZGABQZPPXSSONT-QFIPXVFZSA-N
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Description

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonamide group, a vinyl group, and a propanethioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate typically involves multiple steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 4-dimethylphenylamine with sulfonyl chloride under basic conditions to form the sulfonamide intermediate.

    Vinyl Group Introduction: The sulfonamide intermediate is then reacted with acetylene derivatives under palladium-catalyzed coupling conditions to introduce the vinyl group.

    Propanethioate Formation: The final step involves the reaction of the vinyl sulfonamide with (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group to an amine.

    Substitution: The vinyl group can undergo substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted vinyl derivatives.

Scientific Research Applications

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • O-(1-((N,4-Methylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate
  • O-(1-((N,4-Ethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate

Uniqueness

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H32N2O6S2

Molecular Weight

520.7 g/mol

IUPAC Name

O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanethioate

InChI

InChI=1S/C25H32N2O6S2/c1-18-12-14-21(15-13-18)35(29,30)27(6)19(2)33-23(34)22(17-32-25(3,4)5)26-24(28)31-16-20-10-8-7-9-11-20/h7-15,22H,2,16-17H2,1,3-6H3,(H,26,28)/t22-/m0/s1

InChI Key

ZGABQZPPXSSONT-QFIPXVFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](COC(C)(C)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(COC(C)(C)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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